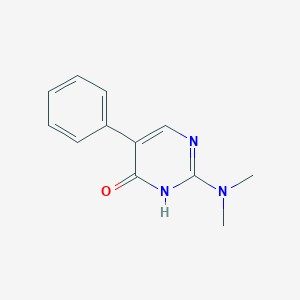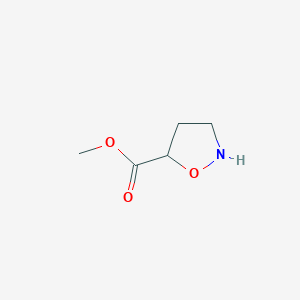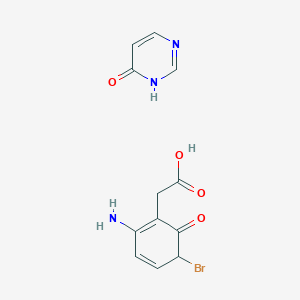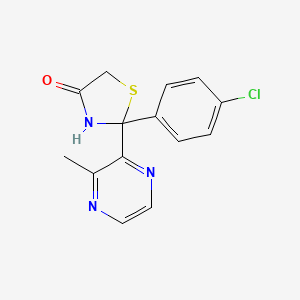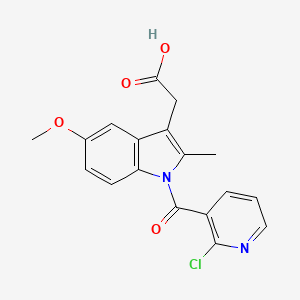
1H-Indole-3-acetic acid, 1-((2-chloro-3-pyridinyl)carbonyl)-5-methoxy-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-3-acetic acid, 1-((2-chloro-3-pyridinyl)carbonyl)-5-methoxy-2-methyl- is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-acetic acid, 1-((2-chloro-3-pyridinyl)carbonyl)-5-methoxy-2-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with aldehydes or ketones to form indoles.
Vilsmeier-Haack Reaction: This reaction is used to form formyl derivatives of indoles, which can then be further modified.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including:
Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: Employed for high-throughput production with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole-3-acetic acid, 1-((2-chloro-3-pyridinyl)carbonyl)-5-methoxy-2-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.
Substitution: Halogenation, nitration, and other substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
1H-Indole-3-acetic acid, 1-((2-chloro-3-pyridinyl)carbonyl)-5-methoxy-2-methyl- has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1H-Indole-3-acetic acid, 1-((2-chloro-3-pyridinyl)carbonyl)-5-methoxy-2-methyl- involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole-3-acetic acid: A naturally occurring plant hormone known for its role in plant growth and development.
5-Methoxy-2-methylindole: A derivative of indole with potential biological activities.
Uniqueness
1H-Indole-3-acetic acid, 1-((2-chloro-3-pyridinyl)carbonyl)-5-methoxy-2-methyl- is unique due to its specific structural features, such as the presence of the 2-chloro-3-pyridinyl group and the methoxy and methyl substitutions on the indole ring. These structural modifications may confer unique biological activities and chemical properties compared to similar compounds.
Propiedades
Número CAS |
59823-59-5 |
|---|---|
Fórmula molecular |
C18H15ClN2O4 |
Peso molecular |
358.8 g/mol |
Nombre IUPAC |
2-[1-(2-chloropyridine-3-carbonyl)-5-methoxy-2-methylindol-3-yl]acetic acid |
InChI |
InChI=1S/C18H15ClN2O4/c1-10-13(9-16(22)23)14-8-11(25-2)5-6-15(14)21(10)18(24)12-4-3-7-20-17(12)19/h3-8H,9H2,1-2H3,(H,22,23) |
Clave InChI |
JQDZKYIVQKIBMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1C(=O)C3=C(N=CC=C3)Cl)C=CC(=C2)OC)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




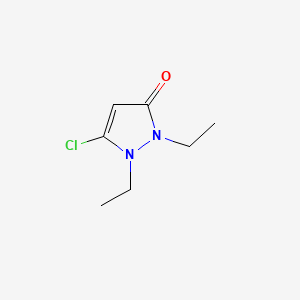
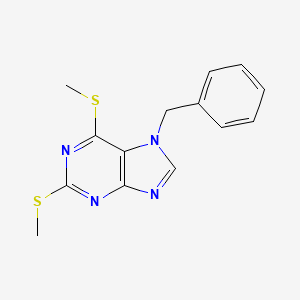
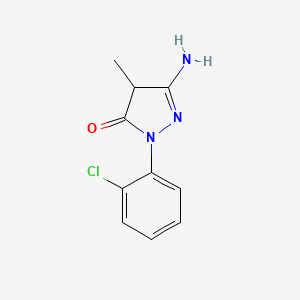
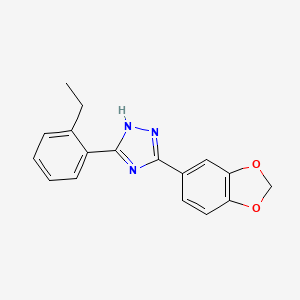
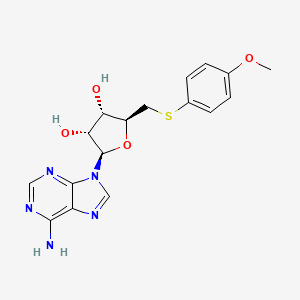
![4-[(3,4-Dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B12918695.png)
